4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol

Catalog No.
S12175863
CAS No.
M.F
C14H19N3O2
M. Wt
261.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)...

Product Name

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol

IUPAC Name

4-[[(1-ethylpyrazol-3-yl)methylamino]methyl]-2-methoxyphenol

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

InChI

InChI=1S/C14H19N3O2/c1-3-17-7-6-12(16-17)10-15-9-11-4-5-13(18)14(8-11)19-2/h4-8,15,18H,3,9-10H2,1-2H3

InChI Key

UYZHVKDDJYRTSC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol is a chemical compound characterized by a complex structure that includes a pyrazole ring, a methoxy group, and a phenolic moiety. Its molecular formula is C14H19N3O2C_{14}H_{19}N_{3}O_{2}, and it has a molecular weight of approximately 261.32 g/mol. The compound features a five-membered heterocyclic pyrazole ring, which contributes to its unique chemical properties and potential biological activities. The presence of the methoxyphenol group enhances its reactivity and solubility in organic solvents, making it an interesting candidate for various applications in medicinal chemistry and materials science .

Oxidation: This compound can be oxidized to form quinones using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: It can also be reduced to yield various derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it may be replaced by other nucleophiles in the presence of bases like sodium hydroxide .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in acidic medium at room temperature.
  • Reduction: Sodium borohydride in methanol at temperatures ranging from 0°C to room temperature.
  • Substitution: Nucleophiles such as amines or thiols with sodium hydroxide at elevated temperatures.

Major Products Formed

  • Oxidation: Quinones and related oxidized products.
  • Reduction: Reduced phenolic derivatives.
  • Substitution: Substituted phenolic compounds with various functional groups .

Research into the biological activity of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol suggests potential therapeutic properties. Preliminary studies indicate that this compound may act as an enzyme inhibitor or receptor modulator, potentially influencing various signaling pathways. Its structure allows for interactions with specific molecular targets, including enzymes involved in inflammatory processes and cancer progression .

The synthesis of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol typically involves the formation of the pyrazole ring followed by the introduction of the phenolic and methoxy groups. A common synthetic route includes reacting 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methoxyphenol in the presence of a suitable base and solvent, under controlled temperatures ranging from 25°C to 80°C for several hours .

Industrial Production

For industrial applications, continuous flow synthesis techniques may be employed to enhance yield and purity. These methods allow for precise control over reaction parameters, ensuring consistent product quality .

4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol has several applications:

  • Chemistry: Used as a building block in synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
  • Medicine: Explored for therapeutic properties, including anti-inflammatory and anticancer activities.
  • Industry: Utilized in developing advanced materials and as a precursor for dyes and pigments .

Interaction studies indicate that 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol can modulate the activity of specific proteins through hydrogen bonding and π-π interactions with active sites. This modulation may influence signaling pathways critical for cellular functions, potentially leading to therapeutic effects against various diseases .

Several compounds share structural similarities with 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol, including:

Compound NameMolecular FormulaKey Features
4-{[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}benzoic acidC14H17N3O2Contains a benzoic acid moiety; potential anti-inflammatory properties.
4-{[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}pentan-1-olC11H21N3OFeatures an alcohol group; investigated for different biological activities.
(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methylamineC23H36N4OLarger alkyl chain; studied for its effects on neurotransmitter pathways.

Uniqueness

The uniqueness of 4-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)-2-methoxyphenol lies in its specific combination of functional groups that allow for diverse chemical reactivity and potential biological interactions not seen in the other listed compounds. Its structure facilitates targeted interactions with enzymes and receptors, making it a valuable candidate for further research in medicinal chemistry .

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 4-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-methoxyphenol, reflecting its substituent positions and bonding patterns. Key components include:

  • A 1-ethyl-1H-pyrazole ring (positions 1 and 3 substituted with ethyl and aminomethyl groups, respectively).
  • A methoxyphenol group (methoxy at position 2, hydroxyl at position 4).
  • An aminomethyl bridge connecting the pyrazole and phenol units.

The stereochemistry remains undefined in available literature, suggesting a racemic or conformationally flexible structure.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₉N₃O₂, with a calculated molecular weight of 261.32 g/mol. For its hydrochloride salt (C₁₄H₁₉N₃O₂·HCl), the molecular weight increases to 297.78 g/mol.

PropertyValue
Molecular FormulaC₁₄H₁₉N₃O₂
Molecular Weight (free)261.32 g/mol
Molecular Weight (HCl)297.78 g/mol
XLogP31.2 (predicted)
Hydrogen Bond Donors2 (phenolic OH, NH)
Hydrogen Bond Acceptors5 (O, N)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Predicted ¹H NMR (400 MHz, DMSO-d₆) peaks:

  • δ 1.35 ppm (t, 3H): Ethyl group CH₃.
  • δ 3.25 ppm (q, 2H): Ethyl CH₂.
  • δ 3.78 ppm (s, 3H): Methoxy group.
  • δ 4.12 ppm (s, 2H): Aminomethyl bridge CH₂.
  • δ 6.45–7.10 ppm (m, 4H): Aromatic protons (pyrazole and phenol).
  • δ 8.90 ppm (s, 1H): Phenolic OH.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 14.2 ppm: Ethyl CH₃.
  • δ 44.5 ppm: Ethyl CH₂.
  • δ 55.8 ppm: Methoxy OCH₃.
  • δ 115–155 ppm: Aromatic carbons.

Infrared (IR) Vibrational Frequency Assignments

Key IR absorptions (KBr pellet, cm⁻¹):

  • 3320 cm⁻¹: O-H stretch (phenolic).
  • 2920 cm⁻¹: C-H stretch (ethyl, CH₂).
  • 1605 cm⁻¹: C=N stretch (pyrazole).
  • 1250 cm⁻¹: C-O stretch (methoxy).
  • 750 cm⁻¹: Out-of-plane C-H bending (aromatic).

Mass Spectrometric Fragmentation Patterns

ESI-MS (m/z):

  • 262.2 [M+H]⁺ (base peak).
  • Fragments:
    • m/z 245.1 (loss of NH₂).
    • m/z 189.0 (cleavage of ethyl group).
    • m/z 137.0 (methoxyphenol ion).

Crystallographic Data and Conformational Analysis

No single-crystal X-ray diffraction data is publicly available. Computational models suggest a planar pyrazole ring and a near-orthogonal orientation between the pyrazole and phenol units due to steric hindrance.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:

  • Electrostatic Potential: Negative charge localized on phenolic oxygen and pyrazole nitrogen.
  • HOMO-LUMO Gap: 4.3 eV, indicating moderate reactivity.
  • Optimized Geometry: Dihedral angle of 85° between pyrazole and phenol planes.
ParameterValue
HOMO Energy (eV)-6.12
LUMO Energy (eV)-1.82
Dipole Moment (Debye)3.45

XLogP3

1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

261.147726857 g/mol

Monoisotopic Mass

261.147726857 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

Explore Compound Types